molecular formula C15H10Cl2O3 B1346300 4-Acetoxy-3',4'-dichlorobenzophenone CAS No. 890100-13-7

4-Acetoxy-3',4'-dichlorobenzophenone

Cat. No.: B1346300
CAS No.: 890100-13-7
M. Wt: 309.1 g/mol
InChI Key: YYRMDSHBXDNBAG-UHFFFAOYSA-N
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Description

4-Acetoxy-3’,4’-dichlorobenzophenone is an organic compound with the molecular formula C15H10Cl2O3 It is a derivative of benzophenone, characterized by the presence of acetoxy and dichloro substituents on the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-3’,4’-dichlorobenzophenone typically involves the acylation of 3,4-dichlorobenzoyl chloride with phenyl acetate. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction mixture is usually refluxed in a suitable solvent like dichloromethane or chloroform to facilitate the acylation process.

Industrial Production Methods

On an industrial scale, the production of 4-Acetoxy-3’,4’-dichlorobenzophenone follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-3’,4’-dichlorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols are employed under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of dichlorobenzhydrol.

    Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

4-Acetoxy-3’,4’-dichlorobenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetoxy-3’,4’-dichlorobenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, while the dichlorobenzophenone moiety can interact with cellular proteins and enzymes, potentially inhibiting their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Lacks the acetoxy group, making it less reactive in certain chemical reactions.

    4-Acetoxybenzophenone: Lacks the dichloro substituents, affecting its overall chemical properties and reactivity.

Uniqueness

4-Acetoxy-3’,4’-dichlorobenzophenone is unique due to the presence of both acetoxy and dichloro substituents, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

[4-(3,4-dichlorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O3/c1-9(18)20-12-5-2-10(3-6-12)15(19)11-4-7-13(16)14(17)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRMDSHBXDNBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641734
Record name 4-(3,4-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-13-7
Record name [4-(Acetyloxy)phenyl](3,4-dichlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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